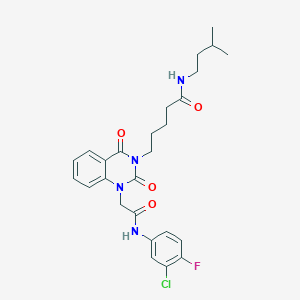

5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Beschreibung

This compound is a quinazolinone derivative characterized by a 3-chloro-4-fluorophenyl substituent, a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core, and an N-isopentylpentanamide side chain. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Eigenschaften

IUPAC Name |

5-[1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClFN4O4/c1-17(2)12-13-29-23(33)9-5-6-14-31-25(35)19-7-3-4-8-22(19)32(26(31)36)16-24(34)30-18-10-11-21(28)20(27)15-18/h3-4,7-8,10-11,15,17H,5-6,9,12-14,16H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCSBXLVJQWUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide , also known as Afatinib dimaleate, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in treating various malignancies associated with these receptors.

Afatinib functions by binding irreversibly to the EGFR and HER2 receptors, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers where these receptors are overexpressed or mutated.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of Afatinib on various cancer cell lines. For instance, a study reported that compounds with similar structural features exhibited significant cytotoxicity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

These results suggest that Afatinib and its analogs can induce apoptosis and cell cycle arrest, particularly in the S phase of the cell cycle .

Case Studies

- Lung Cancer Treatment : In clinical trials, Afatinib has shown efficacy in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. The drug's ability to provide a durable response has positioned it as a critical option in targeted therapy for NSCLC.

- Combination Therapies : Research indicates that combining Afatinib with other therapeutic agents may enhance its effectiveness. For example, studies have explored its use alongside chemotherapy and immunotherapy agents to overcome resistance mechanisms in aggressive tumors.

Toxicity and Side Effects

While Afatinib is effective, it is also associated with several side effects, including diarrhea, skin rash, and stomatitis. Understanding these adverse effects is crucial for optimizing patient management during treatment.

In Vitro Studies

In vitro studies have highlighted the importance of specific molecular interactions in enhancing the biological activity of Afatinib. Molecular docking studies have identified key residues involved in binding affinity, such as Arg 817 and Lys 721, which play pivotal roles in the drug's potency against EGFR .

In Vivo Studies

Animal models have been employed to further investigate the therapeutic potential of Afatinib. These studies typically assess tumor growth inhibition and overall survival rates following treatment with Afatinib compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s quinazolinone core is shared with several analogs, but its substitution pattern distinguishes it:

Key Observations :

- The target compound ’s N-isopentylpentanamide chain likely confers greater lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs like the acetamide in .

- The 3-chloro-4-fluorophenyl group may enhance target binding affinity over unhalogenated phenyl groups (e.g., in ) due to increased electron-withdrawing effects and steric fit .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The isopentylpentanamide chain may reduce aqueous solubility compared to sulfamoyl or acetamide groups in .

- Binding Affinity: Quinazolinones with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced kinase inhibition (IC₅₀ values in the nM range for EGFR inhibitors) . The target compound’s dual chloro-fluoro substitution may further optimize binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.